4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one
Overview
Description
4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one is a synthetic organic compound that belongs to the class of cyclohexanones It is characterized by the presence of a dimethylamino group and a fluorophenyl group attached to the cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzaldehyde with cyclohexanone in the presence of a base, followed by the addition of dimethylamine. The reaction conditions typically include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexanone or 4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexanoic acid.
Reduction: Formation of 4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study the interactions of dimethylamino and fluorophenyl groups with biological macromolecules.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)-4-phenylcyclohexan-1-one: Lacks the fluorine atom, which may affect its electronic properties and reactivity.
4-(Methylamino)-4-(3-fluorophenyl)cyclohexan-1-one: Has a single methyl group instead of a dimethylamino group, which can influence its steric and electronic characteristics.
4-(Dimethylamino)-4-(4-fluorophenyl)cyclohexan-1-one: The fluorine atom is positioned differently, potentially altering its interaction with molecular targets.
Uniqueness
4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one is unique due to the specific positioning of the dimethylamino and fluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups on the cyclohexanone ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-(dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-16(2)14(8-6-13(17)7-9-14)11-4-3-5-12(15)10-11/h3-5,10H,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSNWMBGOWOJDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC(=O)CC1)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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